molecular formula C11H8ClNO2 B5100292 N-(3-chlorophenyl)furan-2-carboxamide CAS No. 2008-49-3

N-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B5100292
CAS No.: 2008-49-3
M. Wt: 221.64 g/mol
InChI Key: GXPIOIIKCASZKA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a 3-chlorophenyl group attached to the nitrogen atom of the carboxamide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)furan-2-carboxamide typically involves the reaction of 3-chloroaniline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is another approach that can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may involve the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)furan-2-carboxamide
  • N-(3-bromophenyl)furan-2-carboxamide
  • N-(3-chlorophenyl)thiophene-2-carboxamide

Uniqueness

N-(3-chlorophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom on the phenyl ring also contributes to its unique reactivity and potential biological activities .

Properties

IUPAC Name

N-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIOIIKCASZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942106
Record name N-(3-Chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-49-3
Record name NSC136405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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